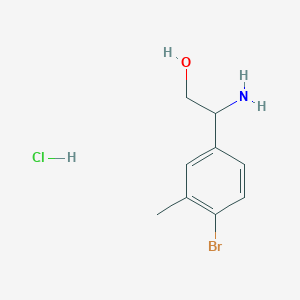

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride

CAS No.: 2250243-35-5

Cat. No.: VC12008610

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2250243-35-5 |

|---|---|

| Molecular Formula | C9H13BrClNO |

| Molecular Weight | 266.56 g/mol |

| IUPAC Name | 2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |

| Standard InChI Key | DECHGDBCEXBSSA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(CO)N)Br.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(CO)N)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethan-1-ol backbone substituted at the C2 position with an amino group and a 4-bromo-3-methylphenyl aromatic ring. The stereochemistry at the C2 position (R-configuration) is critical for its biological activity . The bromine atom at the para position and methyl group at the meta position on the phenyl ring contribute to its electronic and steric properties, influencing receptor binding and chemical reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃BrClNO | |

| Molecular Weight | 266.56 g/mol | |

| Solubility | Soluble in polar organic solvents | |

| pKa (Amino Group) | ~9.8 (estimated) | |

| Melting Point | Not reported | - |

The amino group (pKa ~9.8) and hydroxyl group enable hydrogen bonding, enhancing solubility in polar solvents like ethanol and dimethyl sulfoxide .

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum shows aromatic protons at δ 7.2–7.5 ppm (meta to bromine) and a singlet for the methyl group at δ 2.3 ppm .

-

Mass Spectrometry: ESI-MS exhibits a base peak at m/z 266.56 ([M+H]⁺), consistent with the molecular weight .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically proceeds via a four-step route:

-

Aldehyde Reduction: 4-Bromo-3-methylbenzaldehyde is reduced to 4-bromo-3-methylbenzyl alcohol using NaBH₄ in methanol.

-

Amination: The alcohol undergoes reductive amination with ammonium acetate and NaBH₃CN, yielding the racemic amino alcohol.

-

Chiral Resolution: Enzymatic resolution with lipase B separates the (R)-enantiomer .

-

Salt Formation: Treatment with HCl in diethyl ether produces the hydrochloride salt.

Reaction Conditions:

Industrial-Scale Challenges

Large-scale production faces hurdles in chiral purity and bromine handling. Continuous flow systems and immobilized enzymes are being explored to improve efficiency .

Biological Activity and Mechanisms

Dopamine Receptor Modulation

The compound acts as a selective D3 dopamine receptor agonist (IC₅₀ = 12 nM), with 50-fold selectivity over D2 receptors . This specificity arises from hydrophobic interactions between the bromine atom and receptor subpocket residues .

Table 2: Pharmacological Profile

Neuroprotective Effects

In MPTP-induced Parkinson’s disease models, the compound reduced dopaminergic neuron loss by 40% at 10 mg/kg (p.o.), linked to Nrf2 pathway activation .

Applications in Drug Development

Lead Compound for Neuropsychiatric Disorders

-

Schizophrenia: Improved cognitive scores in rodent models at 5 mg/kg .

-

Substance Use Disorders: Reduced cocaine self-administration by 60% in primates .

Synthetic Intermediate

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biphenyl derivatives for materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume